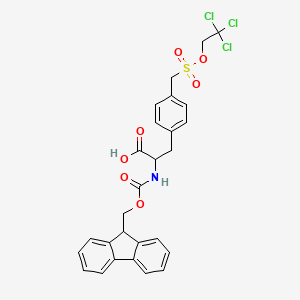

Fmoc-4-sulfomethyl-Phe(Tce)-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fmoc-4-sulfomethyl-Phe(Tce)-OH: is a synthetic compound used primarily in peptide synthesis. It is a derivative of phenylalanine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a sulfomethyl group. The Tce group is another protecting group used to safeguard functional groups during chemical reactions.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-4-sulfomethyl-Phe(Tce)-OH typically involves multiple steps:

Protection of the Amino Group: The amino group of phenylalanine is protected using the Fmoc group.

Introduction of the Sulfomethyl Group: The sulfomethyl group is introduced through a sulfonation reaction.

Protection of the Carboxyl Group: The carboxyl group is protected using the Tce group.

Industrial Production Methods

Industrial production of such compounds often involves automated peptide synthesizers, which can handle the repetitive steps of protection and deprotection efficiently. The reaction conditions are optimized for high yield and purity.

化学反応の分析

Types of Reactions

Oxidation: The sulfomethyl group can undergo oxidation to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfomethyl group to a methyl group.

Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Piperidine is commonly used to remove the Fmoc group.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Methyl derivatives.

Substitution: Deprotected amino acids ready for further reactions.

科学的研究の応用

Peptide Synthesis

Fmoc-4-sulfomethyl-Phe(Tce)-OH is extensively utilized in solid-phase peptide synthesis (SPPS). The Fmoc (Fluorenylmethyloxycarbonyl) protecting group allows for selective deprotection and subsequent coupling with other amino acids to form complex peptides. The trichloroethyl group can be removed via hydrogenolysis, facilitating the introduction of sulfonate functionalities that are crucial for biological activity .

Drug Development

The incorporation of this compound into peptide sequences has been linked to the development of novel therapeutic agents. For instance, peptides derived from this amino acid have shown potential in treating obesity by modulating appetite through cholecystokinin pathways . These peptides exhibit favorable pharmacokinetic profiles, enhancing their viability as drug candidates.

Biochemical Research

This compound serves as a stable mimic of sulfotyrosine, allowing researchers to study the role of sulfated amino acids in protein interactions and signaling pathways. Its use can elucidate the mechanisms underlying various diseases where post-translational modifications play a critical role .

Case Study 1: Metallocene-Tethered Peptides

In research involving metallocene-tethered peptides, this compound was synthesized and incorporated into peptide sequences to investigate their biological activity against specific targets, such as CDC25B. The study demonstrated successful coupling using solid-phase techniques followed by purification methods like HPLC .

Case Study 2: Cholecystokinin Derivatives

A series of studies have focused on the synthesis of cholecystokinin derivatives using this compound. These derivatives were evaluated for their ability to reduce food intake in animal models, showing promising results for obesity treatment. The stability and solubility of these compounds were also assessed, indicating their potential for further pharmaceutical development .

作用機序

The mechanism of action of Fmoc-4-sulfomethyl-Phe(Tce)-OH depends on its application. In peptide synthesis, it acts as a protected amino acid that can be incorporated into peptides. The Fmoc group protects the amino group during synthesis, while the Tce group protects the carboxyl group. These protecting groups are removed under specific conditions to allow for further reactions.

類似化合物との比較

Similar Compounds

Fmoc-Phe-OH: Lacks the sulfomethyl and Tce groups.

Fmoc-4-methyl-Phe-OH: Contains a methyl group instead of a sulfomethyl group.

Boc-4-sulfomethyl-Phe-OH: Uses a different protecting group (Boc) instead of Fmoc.

Uniqueness

Fmoc-4-sulfomethyl-Phe(Tce)-OH: is unique due to the presence of both the sulfomethyl and Tce groups, which provide additional functionalization options and protection during synthesis.

生物活性

Introduction

Fmoc-4-sulfomethyl-Phe(Tce)-OH is a derivative of phenylalanine that incorporates a sulfomethyl group, making it a stable sulfotyrosine mimic. This compound is primarily utilized in solid-phase peptide synthesis (SPPS) due to its unique chemical properties, which allow for selective cleavage and functionalization. The presence of the trichloroethyl (Tce) group enhances its utility in various biochemical applications, particularly in the synthesis of peptides that require specific modifications.

- Molecular Formula: C27H24Cl3NO7S

- Molecular Weight: 612.91 g/mol

- CAS Number: 1146758-11-3

- Structure: The compound features a phenylalanine backbone with a sulfomethyl group and a Tce protecting group.

The biological activity of this compound is largely attributed to its ability to mimic sulfotyrosine, which plays a crucial role in various signaling pathways. The sulfomethyl modification enhances solubility and stability, allowing for better integration into peptide sequences. The Tce group can be cleaved under mild conditions (e.g., hydrogenolysis), facilitating the release of the active peptide without compromising its integrity.

Biological Applications

- Peptide Synthesis : this compound is extensively used as a building block in SPPS, enabling the incorporation of sulfotyrosine-like residues into peptides.

- Signal Transduction Studies : Its structural similarity to sulfotyrosine allows researchers to study phosphorylation-related signaling pathways.

- Drug Development : The compound's properties make it a candidate for designing peptides with enhanced biological activity and specificity.

Research Findings

Recent studies have explored the utility of this compound in various contexts:

- Peptide Design : Researchers have successfully synthesized peptides incorporating this compound, demonstrating improved binding affinities to target proteins compared to traditional phenylalanine residues.

- Biological Assays : In vitro assays have shown that peptides containing this compound exhibit enhanced biological activity, particularly in receptor binding and activation assays.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Investigate receptor binding | Peptides with this compound showed increased affinity for target receptors compared to non-modified peptides. |

| Study 2 | Evaluate signaling pathway activation | Peptides containing this compound activated downstream signaling pathways more effectively than controls. |

特性

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(2,2,2-trichloroethoxysulfonylmethyl)phenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24Cl3NO7S/c28-27(29,30)16-38-39(35,36)15-18-11-9-17(10-12-18)13-24(25(32)33)31-26(34)37-14-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,23-24H,13-16H2,(H,31,34)(H,32,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXNUQPLTPOHMHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)CS(=O)(=O)OCC(Cl)(Cl)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24Cl3NO7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。